molecular formula C8H10N2O2 B1597067 N'-hydroxy-2-phenoxyethanimidamide CAS No. 90007-06-0

N'-hydroxy-2-phenoxyethanimidamide

Cat. No. B1597067
CAS RN: 90007-06-0
M. Wt: 166.18 g/mol
InChI Key: BIIYCNCZOGOUJP-UHFFFAOYSA-N
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Description

N-hydroxy-2-phenoxyethanimidamide (NHP) is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. NHP is a derivative of ethanimidamide, which is an important intermediate in the synthesis of many pharmaceuticals, and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Cosmeceutical Applications

Hydroxycinnamic acids and their derivatives, which include N'-hydroxy-2-phenoxyethanimidamide, have been identified for their multifunctional cosmeceutical applications. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. Their UV protective effects suggest potential use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations. The challenge of poor stability and easy degradation of these compounds has been addressed through microencapsulation techniques, enabling sustained release and preventing degradation upon topical application (Taofiq et al., 2017).

Food Chemistry and Health Benefits

In the domain of food chemistry, phenolic compounds, including those related to N'-hydroxy-2-phenoxyethanimidamide, are extensively researched for their health benefits. These compounds are recognized for their antioxidant properties and have been studied for their roles in preventing chronic diseases. The bioavailability and bioefficacy of polyphenols in humans have been a subject of significant research interest, highlighting the importance of understanding how these compounds are absorbed and metabolized in the body (Manach et al., 2005).

Pharmacological Importance

Chlorogenic acid, a specific example within the hydroxycinnamic acid family to which N'-hydroxy-2-phenoxyethanimidamide is related, demonstrates a wide range of pharmacological activities. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive effects, underscoring its potential as a nutraceutical for the prevention and treatment of metabolic syndrome. Its role as a food additive also highlights antimicrobial and antioxidant properties, beneficial for food preservation and enhancing food nutritional value (Santana-Gálvez et al., 2017).

Agricultural and Crop Science Applications

In agricultural sciences, the use of unmanned aerial vehicle remote sensing platforms (UAV-RSPs) equipped with various sensors has been explored for field-based crop phenotyping. This innovative approach facilitates the rapid, non-destructive collection of phenotypic information, crucial for understanding the genetic expression and environmental interaction of crops. Such technologies can potentially be applied to monitor the health and development of crops treated with phenolic compounds, including N'-hydroxy-2-phenoxyethanimidamide, for improved yield and disease resistance (Yang et al., 2017).

properties

IUPAC Name

N'-hydroxy-2-phenoxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10-11)6-12-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIYCNCZOGOUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372524
Record name N'-hydroxy-2-phenoxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-phenoxyethanimidamide

CAS RN

90007-06-0
Record name N'-hydroxy-2-phenoxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-hydroxy-2-phenoxyethanimidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1 g of phenoxyacetonitrile, 2.4 g of K2CO3 and 1.2 g of hydroxylamine hydrochloride in 60 ml of EtOH and 10 ml of water is heated at reflux for 3 hours. The reaction mixture is concentrated under vacuum and the residue is taken up in water and extracted with AcOEt. The organic phase is extracted with 1N HCl solution, the aqueous phase is alkalified by adding 1N NaOH solution, extracted with AcOEt and dried over MgSO4, and the solvent is evaporated under vacuum. This gives 0.9 g of the expected compound in the form of a colourless oil which crystallizes.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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